![molecular formula C8H7ClN4O2 B2356853 Acide 1-[(4-chloro-1H-pyrazol-1-yl)méthyl]-1H-pyrazole-3-carboxylique CAS No. 1006473-16-0](/img/structure/B2356853.png)

Acide 1-[(4-chloro-1H-pyrazol-1-yl)méthyl]-1H-pyrazole-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

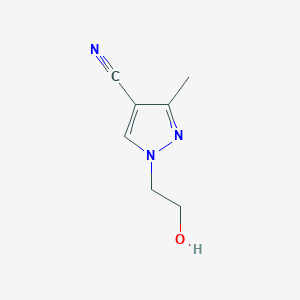

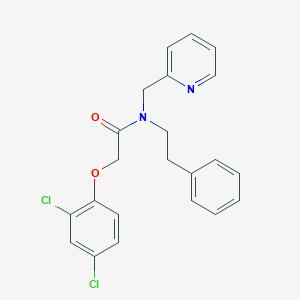

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chloro group at the 4-position of one pyrazole ring and a carboxylic acid group at the 3-position of the other pyrazole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloro-1H-pyrazole and formaldehyde.

Reaction Steps:

Step 1: The 4-chloro-1H-pyrazole is reacted with formaldehyde under acidic conditions to form the intermediate 1-(chloromethyl)-1H-pyrazole.

Step 2: The intermediate is then reacted with another equivalent of 1H-pyrazole in the presence of a base to form the final product, 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid.

Industrial Production Methods:

Batch Process: The synthesis can be carried out in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.

Amine: Formed by the reduction of the chloro group.

Substituted Pyrazole: Formed by nucleophilic substitution at the chloro group.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.

Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound potentially useful in drug development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary targets of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound’s interaction with the active site leads to changes in the target organism that result in its antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . This results in the suppression of the diseases caused by these organisms .

Pharmacokinetics

It is known that the compound is soluble in some polar organic solvents, such as chloroform, dichloromethane, and alcohol . This suggests that it may be well-absorbed in the body. Its stability at room temperature and normal pressure also suggests that it may have good bioavailability.

Result of Action

The compound has been found to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been found to have good inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Action Environment

The action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, its solubility in polar organic solvents suggests that it may be more effective in environments where these solvents are present . Additionally, its stability at room temperature and normal pressure suggests that it may be less effective in environments with extreme temperatures or pressures .

Comparaison Avec Des Composés Similaires

4-Chloro-1H-pyrazole: Lacks the carboxylic acid group.

1H-pyrazole-3-carboxylic acid: Lacks the chloro group.

1-(Chloromethyl)-1H-pyrazole: Lacks the carboxylic acid group and has a different substitution pattern.

Uniqueness: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro group and the carboxylic acid group on the pyrazole ring, which can lead to distinct chemical and biological properties compared to its similar compounds.

Propriétés

IUPAC Name |

1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTVLIDGBCEKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)

![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)

![Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate](/img/structure/B2356793.png)